
2-Fluoropent-4-ynoic acid
Overview
Description
2-Fluoropent-4-ynoic acid is a chemical compound. It contains 10 bonds in total, including 7 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids, which are alkynylated amino acids, has been reported. The process involves preparing (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB and then functionalizing it via Sonogashira cross-coupling reactions to give (S)-2-amino-5-[aryl]pent-4-ynoic acid-Ni-(S)-BPB .Molecular Structure Analysis
The molecular structure of 2-Fluoropent-4-ynoic acid includes 10 bonds in total, with 7 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
The synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira reactions . The reaction conditions for the cross-coupling reaction were optimized and twelve derivatives were synthesized .Scientific Research Applications
Enzymatic Inhibition Studies
A study explored the synthesis and evaluation of 2-fluoro-4-alkyne substrate analogues as potential inhibitors for enzymes like 4-oxalocrotonate tautomerase (4-OT), vinylpyruvate hydratase (VPH), and YwhB from Bacillus subtilis. These compounds were found to be potent competitive inhibitors of 4-OT, showcasing the relevance of 2-fluoropent-4-ynoic acid derivatives in enzyme inhibition research and providing insights for crystallographic studies using these inhibitors as ligands (Johnson et al., 2004).
Synthesis of Optically Pure Compounds
Another significant application involves the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions, demonstrating their potential as highly selective and potent inhibitors of aldose reductase (ALR2). This research not only illustrates a novel synthesis approach but also highlights the biological activity of these compounds, offering a potential pathway for the development of therapeutics (Parpart et al., 2015).
Development of Anion Receptors
The use of 2-fluoropent-4-ynoic acid derivatives in the development of neutral anion receptors was reported, where such derivatives showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This research underscores the utility of fluorinated compounds in creating more effective anion receptors, which could have implications in sensing technologies and materials science (Anzenbacher et al., 2000).
Catalytic Applications
A study on the carboxylation of 2-methylbutyn-3-ol-2 using Ag- and Cu-containing catalysts touched upon the reactivity of related structures, although not directly involving 2-fluoropent-4-ynoic acid. It showed that the desired product, 4-hydroxy-4-methylpent-2-ynoic acid, did not form, leading to the decomposition of the triple bond of the substrate. This research contributes to the understanding of catalytic processes involving alkynoic acids and their derivatives (Finashina et al., 2016).
properties
IUPAC Name |
2-fluoropent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2/c1-2-3-4(6)5(7)8/h1,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCQVFLHNXILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropent-4-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



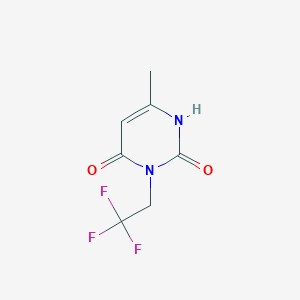
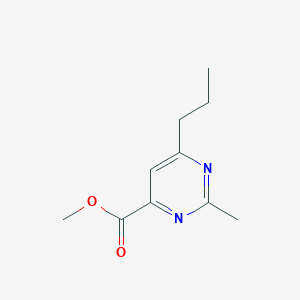
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)
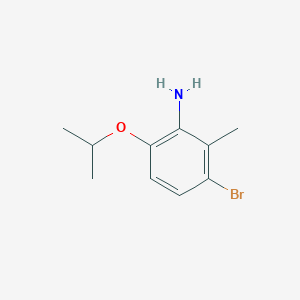
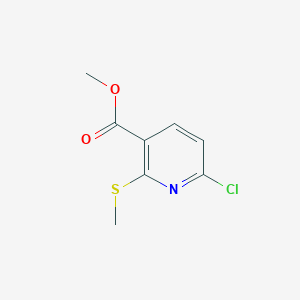

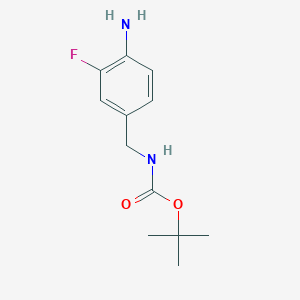
![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
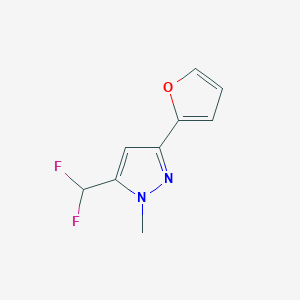
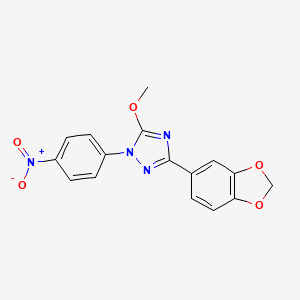
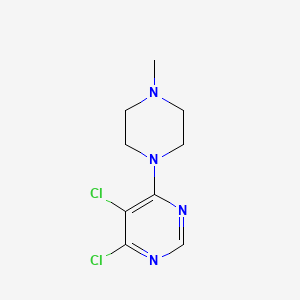
![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)